Potassium (4-methylphenylsulfonamido)methyltrifluoroborate
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Overview
Description
Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO2S. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate typically involves the reaction of 4-methylphenylsulfonamide with a boron-containing reagent under specific conditions. One common method includes the use of potassium trifluoroborate as a starting material, which reacts with 4-methylphenylsulfonamide in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product .
Industrial production methods for this compound may involve large-scale batch reactions, where the reagents are mixed in reactors equipped with temperature and pressure controls. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Potassium (4-methylphenylsulfonamido)methyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Scientific Research Applications
Potassium (4-methylphenylsulfonamido)methyltrifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Researchers use this compound to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Mechanism of Action
The mechanism by which Potassium (4-methylphenylsulfonamido)methyltrifluoroborate exerts its effects involves its role as a boron-containing reagent in chemical reactions. In cross-coupling reactions, the trifluoroborate group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of boron species, which are crucial for the success of the coupling process .
Comparison with Similar Compounds
Potassium (4-methylphenylsulfonamido)methyltrifluoroborate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the sulfonamido group, making it less versatile in certain reactions.
Potassium (4-methoxyphenylsulfonamido)methyltrifluoroborate: Contains a methoxy group instead of a methyl group, which can influence its reactivity and applications.
Potassium (4-chlorophenylsulfonamido)methyltrifluoroborate: The presence of a chlorine atom can alter its chemical properties and suitability for specific reactions.
The uniqueness of this compound lies in its combination of the trifluoroborate group with the 4-methylphenylsulfonamido moiety, providing a balance of stability and reactivity that is valuable in various chemical processes .
Properties
IUPAC Name |
potassium;trifluoro-[[(4-methylphenyl)sulfonylamino]methyl]boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BF3NO2S.K/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12;/h2-5,13H,6H2,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZVLEXNDMFSRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNS(=O)(=O)C1=CC=C(C=C1)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF3KNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725509 |
Source
|
Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286686-19-8 |
Source
|
Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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